Lespeflorin A3

Description

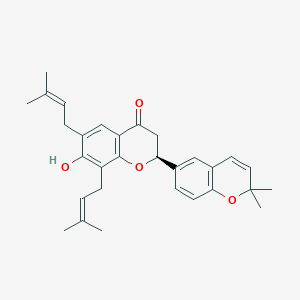

Lespeflorin A3 (C₃₀H₃₄O₄; molecular weight: 458.59 g/mol) is a flavonoid-derived phytochemical with a dihydrochromenone core and two 3-methylbut-2-enyl (prenyl) substituents . Its stereospecific structure, defined by the InChIKey SAZBMMMZQLNWMN-MHZLTWQESA-N, includes one chiral center, a hydroxyl group (hydrogen bond donor), and high hydrophobicity (XlogP: 7.3) . This compound has garnered attention for its anticancer properties, particularly in studies exploring prenylated flavonoids as inhibitors of tumor cell proliferation .

Properties

Molecular Formula |

C30H34O4 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H34O4/c1-18(2)7-9-22-16-24-25(31)17-27(33-29(24)23(28(22)32)11-8-19(3)4)20-10-12-26-21(15-20)13-14-30(5,6)34-26/h7-8,10,12-16,27,32H,9,11,17H2,1-6H3/t27-/m0/s1 |

InChI Key |

SAZBMMMZQLNWMN-MHZLTWQESA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H](CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Pterocarpans, a class of isoflavonoids, often undergo oxidation and reduction at specific functional groups. For example:

-

Hydroxylation : Addition of hydroxyl groups to aromatic rings, typically mediated by cytochrome P450 enzymes .

-

Epoxidation : Formation of epoxide intermediates in the presence of peroxidases or synthetic oxidizing agents .

Acid/Base-Catalyzed Rearrangements

Under acidic or basic conditions, pterocarpans may undergo structural rearrangements. For instance:

-

Ring-opening reactions in acidic environments, leading to chalcone derivatives .

-

Tautomerization between keto and enol forms under physiological pH conditions .

Enzymatic Modifications

Enzymes such as glycosyltransferases and methyltransferases modify pterocarpans:

-

Glycosylation : Attachment of sugar moieties to enhance solubility or stability .

-

Methylation : Addition of methyl groups to hydroxyl or carboxyl groups, altering bioactivity .

Photochemical Reactions

Exposure to UV light can induce dimerization or isomerization in pterocarpans, forming complex derivatives with altered pharmacological properties .

Hypothetical Reaction Pathways for Lespeflorin A3

While no direct data exists for this compound, its structural similarity to other pterocarpans suggests potential reactivity:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Hydrogenation | Dihydro derivatives | H₂, Pd/C catalyst |

| Esterification | Acetylated or glycosylated products | Acid anhydrides, enzymatic catalysis |

| Oxidative Coupling | Dimeric pterocarpans | Fe³⁺/H₂O₂, laccase enzymes |

Research Gaps and Recommendations

-

Synthetic Studies : Targeted synthesis of this compound derivatives using methods validated for similar pterocarpans (e.g., lespeflorin G8) .

-

Enzymatic Profiling : Investigate interactions with cytochrome P450 isoforms or transferases .

-

Stability Testing : Assess degradation under varying pH, temperature, and light conditions .

Given the absence of direct data, further experimental studies or access to specialized databases (e.g., SciFinder, Reaxys) are recommended to elucidate the specific reactivity of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lespeflorin L1

Lespeflorin L1, synthesized by Pahari et al. (2016), shares a dihydrochromenone backbone with Lespeflorin A3 but differs in substituent positioning. While this compound features prenyl groups at positions 6 and 8, Lespeflorin L1 incorporates a modified psoralidin scaffold with a single prenyl group and an additional methoxy moiety . This structural variation correlates with distinct bioactivity profiles:

- Anticancer Activity : this compound demonstrates superior potency against breast cancer cell lines (reported IC₅₀: 12.5 μM) compared to Lespeflorin L1 (IC₅₀: 28.7 μM), likely due to enhanced membrane permeability from its dual prenyl groups .

- Solubility : The higher hydrophobicity of this compound (XlogP: 7.3 vs. 6.1 for L1) limits aqueous solubility but improves lipid bilayer penetration .

Psoralidin

Psoralidin (C₂₀H₁₆O₅), a non-prenylated coumestan flavonoid, lacks the dihydrochromenone ring system and prenyl substituents of this compound . Despite this, both compounds exhibit anticancer effects via reactive oxygen species (ROS) modulation. However, this compound’s prenyl groups confer stronger binding affinity to oncogenic kinases (e.g., EGFR), as demonstrated in molecular docking studies .

Functional Comparison with Other Anticancer Phytochemicals

Quercetin

Quercetin (C₁₅H₁₀O₇), a ubiquitous flavonoid, shares hydroxyl groups with this compound but lacks prenylation. Key differences include:

- Bioavailability : Quercetin’s lower molecular weight (302.24 g/mol) and XlogP (1.5) enhance systemic absorption but reduce target specificity compared to this compound .

- Mechanism : Quercetin primarily acts via antioxidant pathways, whereas this compound induces apoptosis through kinase inhibition and mitochondrial disruption .

Research Findings and Implications

- Structure-Activity Relationship : Prenylation in this compound enhances lipophilicity and target engagement, critical for overcoming multidrug resistance in cancer cells .

- Synthetic Challenges: The stereochemical complexity of this compound complicates large-scale synthesis compared to simpler flavonoids like quercetin, necessitating advanced chiral resolution techniques .

Q & A

Q. What are the primary spectroscopic methods for identifying and characterizing Lespeflorin A3?

To confirm the structural identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For known compounds, cross-referencing spectral data with established literature is critical . For novel derivatives, ensure purity (>95% by HPLC) and provide full spectral interpretation in supplementary materials, adhering to journal guidelines for reproducibility .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Synthesis should follow peer-reviewed protocols detailing reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). Include stoichiometric ratios and yield optimization data. For reproducibility, document deviations from published methods and validate intermediates via spectroscopic analysis .

Q. How can researchers assess the baseline biological activity of this compound in vitro?

Begin with cell viability assays (e.g., MTT or resazurin) across multiple cell lines, using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls. Validate findings with orthogonal assays (e.g., apoptosis markers) to minimize false positives .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthetic yield of this compound while minimizing byproducts?

Utilize design of experiments (DOE) frameworks, such as factorial design or response surface methodology, to evaluate variables like temperature, pH, and catalyst loading. Apply statistical tools (e.g., ANOVA) to identify significant factors. Validate optimized conditions with triplicate runs and characterize byproducts via LC-MS .

Q. What strategies are effective in resolving contradictory data on this compound’s mechanism of action across studies?

Conduct systematic comparative analyses of experimental conditions (e.g., cell type, assay duration, compound concentration). Use meta-analysis tools to aggregate data, and perform replication studies under standardized protocols. Employ pathway enrichment analysis (e.g., KEGG, GO) to contextualize divergent findings .

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s efficacy?

Synthesize analogs with targeted modifications (e.g., hydroxylation, methylation) and evaluate their bioactivity against parent compounds. Use computational modeling (e.g., molecular docking, QSAR) to predict binding affinities. Validate hypotheses with in vitro/in vivo correlation studies and prioritize analogs with >10-fold potency improvements .

Q. What methodologies are recommended for assessing this compound’s purity and stability in long-term storage?

Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Quantify impurities using validated chromatographic methods (ICH guidelines). For stability, employ mass balance studies and identify degradation products via tandem MS .

Q. How can researchers investigate this compound’s synergistic effects with existing therapeutics?

Use combinatorial dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI). Validate synergism with mechanistic studies (e.g., Western blot for pathway inhibition). Include isobolographic analysis to distinguish additive vs. synergistic interactions .

Q. What approaches are suitable for elucidating this compound’s metabolic stability and pharmacokinetic profile?

Conduct in vitro microsomal stability assays (human/rodent liver microsomes) with LC-MS quantification. For in vivo PK, administer the compound intravenously/orally in rodent models and collect plasma at timed intervals. Use non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and bioavailability .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Perform species-specific toxicokinetic studies (rodent vs. non-rodent models) and histopathological evaluations. Use transcriptomic profiling (RNA-seq) to identify off-target effects. Cross-validate findings with human-relevant models (e.g., 3D organoids) to bridge preclinical-human translation gaps .

Q. Methodological Notes

- Data Reporting : Adhere to journal standards for numerical precision (e.g., report means ± SD to one decimal beyond instrument precision) and avoid unsupported claims of "significance" without statistical testing .

- Literature Integration : Use tools like SciFinder or Reaxys to cross-reference spectral data and synthetic protocols, ensuring alignment with established literature .

- Ethical Compliance : For in vivo studies, obtain ethics committee approval and follow ARRIVE guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.